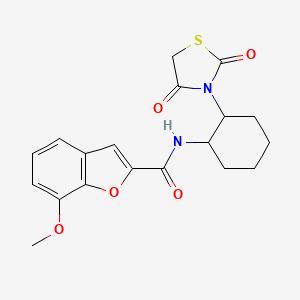

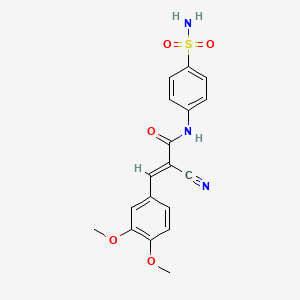

![molecular formula C23H16ClNO4 B2500289 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923256-96-6](/img/structure/B2500289.png)

4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide" is a chemically synthesized molecule that belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring attached to an amide group. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of a 4H-chromen-6-yl moiety, which is a common feature in many bioactive molecules.

Synthesis Analysis

The synthesis of related benzamide compounds has been reported in the literature. For instance, a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was synthesized and characterized using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra . The synthesis process typically involves the formation of an amide bond between an acid and an amine, which can be achieved through direct coupling or via activation of the acid as an acyl chloride or an ester.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often investigated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, was determined from single-crystal X-ray diffraction data, revealing the presence of intermolecular hydrogen bonds and intramolecular π-π interactions . These interactions can significantly influence the molecular conformation and stability of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including photo-reorganization, as seen in the study of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, where exposure to UV light led to the formation of angular pentacyclic compounds . The reactivity of the benzamide moiety can also be modified by the presence of substituents on the benzene ring, which can affect the electron density and thus the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using a variety of techniques. For instance, the thermal stability of two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide was assessed using thermal analysis, showing different melting points and thermal behaviors for each polymorph . Spectroscopic methods, such as IR and NMR, provide insights into the functional groups present and their chemical environment. The compound 4-chloro-N-(2-methoxyphenyl)benzamidoxime was characterized by X-ray diffraction, NMR, and vibrational spectroscopy, revealing the molecular conformation and the nature of intramolecular hydrogen bonding .

Applications De Recherche Scientifique

Photochemical Synthesis and Applications

Photo-reorganization studies of chromenones have led to the synthesis of angular pentacyclic compounds, showcasing a method for creating benzothiophene fused xanthenone derivatives without specific and toxic reagents. This green synthesis approach emphasizes the compound's utility in generating structurally complex molecules, potentially applicable in materials science and pharmacological research (Dalal et al., 2017).

Antitumor Mechanisms and Synthesis of Derivatives

Research on β-Enaminonitrile-Linked Chromene Moieties has shown significant antitumor activities, with certain derivatives displaying cytotoxicity against multiple human cancer cell lines. These findings are crucial for developing new anticancer therapies, illustrating the chemical's role in medicinal chemistry and drug design (Elgaafary et al., 2021).

Antibacterial Effects and Synthesis of New Derivatives

The synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one have demonstrated high levels of antibacterial activity. This research underlines the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Behrami & Dobroshi, 2019).

Antimicrobial Activity and Molecular Docking Studies

Studies on 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile have revealed favorable antimicrobial activities, supported by molecular docking analyses to understand the interaction mechanisms. This work suggests applications in developing targeted antimicrobial treatments, showcasing the compound's relevance in molecular biology and pharmacology (Okasha et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO4/c1-28-18-9-4-14(5-10-18)22-13-20(26)19-12-17(8-11-21(19)29-22)25-23(27)15-2-6-16(24)7-3-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKGTLHNTKDLKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

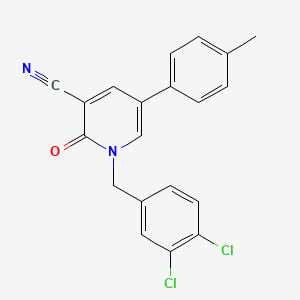

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)

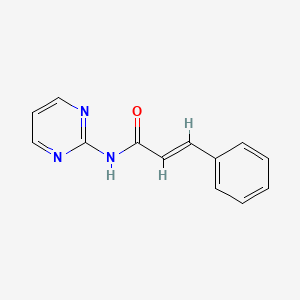

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

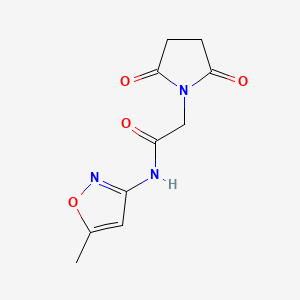

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)